molecular formula C22H24N2O7 B5061885 4-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl](furan-2-ylmethyl)amino}-4-oxobutanoic acid

4-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl](furan-2-ylmethyl)amino}-4-oxobutanoic acid

Cat. No.: B5061885
M. Wt: 428.4 g/mol
InChI Key: ZISDUUZIUAZXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-ylamino}-4-oxobutanoic acid is a complex organic compound that features a pyrrolidine ring, a furan ring, and a butanoic acid moiety

Preparation Methods

The synthesis of 4-{2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-ylamino}-4-oxobutanoic acid involves multiple stepsThe reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate (Pd(OAc)2) .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-{2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-ylamino}-4-oxobutanoic acid has several scientific research applications. It is used in the synthesis of bioactive molecules and as a precursor for various pharmaceutical compounds. In biology, it is studied for its potential therapeutic effects, including antiviral and anticancer activities. In the industrial sector, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-{2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-ylamino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 4-{2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-ylamino}-4-oxobutanoic acid include other pyrrolidine derivatives and furan-containing compounds. These similar compounds often share structural features and may exhibit comparable biological activities.

Properties

IUPAC Name

4-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-(furan-2-ylmethyl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O7/c1-2-11-30-16-7-5-15(6-8-16)24-20(26)13-18(22(24)29)23(14-17-4-3-12-31-17)19(25)9-10-21(27)28/h3-8,12,18H,2,9-11,13-14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISDUUZIUAZXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=CO3)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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